Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride
CAS No.:
Cat. No.: VC13805952
Molecular Formula: C12H16ClNO4
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO4 |
|---|---|
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | methyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO4.ClH/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10;/h2-3,6,9H,4-5,7,13H2,1H3;1H |
| Standard InChI Key | JGXBSCCKMWZEQL-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(C1=CC2=C(C=C1)OCCO2)N.Cl |
| Canonical SMILES | COC(=O)CC(C1=CC2=C(C=C1)OCCO2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₂H₁₆ClNO₄ and a molecular weight of 273.71 g/mol. Its parent structure, methyl 3-amino-3-(2,3-dihydrobenzo[b] dioxin-6-yl)propanoate, has a molecular weight of 237.25 g/mol before hydrochloride addition. The IUPAC name is methyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate hydrochloride, reflecting its ester, amine, and benzodioxin functional groups.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2828439-94-5 | |
| Molecular Formula | C₁₂H₁₆ClNO₄ | |
| Molecular Weight | 273.71 g/mol | |
| IUPAC Name | Methyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate hydrochloride |
Structural Features
The molecule comprises a 2,3-dihydrobenzo[b] dioxin ring system fused to a propanoate ester group at the 6-position. The amine group at the β-carbon of the propanoate chain and the hydrochloride counterion contribute to its polar nature. X-ray crystallography data are unavailable, but computational models suggest a planar benzodioxin ring with the ester and amine groups adopting staggered conformations.
Synthesis and Preparation
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions. While detailed protocols are proprietary, general steps include:
-
Formation of the benzodioxin core: Achieved via cyclization of catechol derivatives with dichloroethane or epoxides.
-
Introduction of the propanoate side chain: Michael addition or nucleophilic substitution reactions attach the amino-propanoate moiety to the benzodioxin ring.
-
Hydrochloride salt formation: Treatment with hydrochloric acid protonates the amine group, enhancing crystallinity and solubility.
Analytical Characterization
Purity assessments typically employ high-performance liquid chromatography (HPLC), with commercial samples reporting ≥95% purity . Spectroscopic data (e.g., NMR, IR) remain undisclosed but would confirm functional groups and salt formation.
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (H315) | Wear nitrile gloves; use fume hood |
| Eye Damage (H319) | Safety goggles; emergency eyewash access |
Research Gaps and Future Directions
Current literature lacks in vitro or in vivo efficacy data. Prioritized research areas include:
-
Target identification: Screening against kinase or receptor libraries.
-
Structure-activity relationships: Modifying the amine or ester groups to enhance potency.
-
Toxicological profiling: Chronic toxicity and pharmacokinetic studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume